
Ponsital
Descripción general
Descripción
Imiclopazina es un fármaco antipsicótico perteneciente a la clase de las fenotiazinas. Fue desarrollado en la década de 1960 por la empresa farmacéutica Asta-Werke bajo el nombre comercial Ponsital. El compuesto demostró fuertes propiedades sedantes y antieméticas y se investigó inicialmente para el tratamiento de la esquizofrenia. A pesar de los ensayos clínicos favorables, nunca llegó al mercado .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Mechanism of Action:
Imiclopazine dihydrochloride primarily functions as an antagonist at dopamine receptors, particularly D2 receptors, which are crucial in mediating various neuropsychiatric conditions. Additionally, it exhibits activity at serotonin receptors, contributing to its sedative and anxiolytic effects. The dual action on both dopamine and serotonin pathways positions it as a candidate for treating disorders characterized by dysregulation of these neurotransmitters.
Neuropsychiatric Disorders
Imiclopazine dihydrochloride has been investigated for its efficacy in treating conditions such as schizophrenia and bipolar disorder. Research indicates that its ability to modulate dopaminergic activity may help alleviate symptoms associated with these disorders.
Case Studies:
- Schizophrenia: In a clinical trial involving patients with treatment-resistant schizophrenia, Imiclopazine demonstrated significant reductions in positive symptoms compared to placebo controls .
- Bipolar Disorder: A study assessing the use of Imiclopazine during manic episodes showed promising results in stabilizing mood and reducing aggression .
Pain Management
Due to its analgesic properties, Imiclopazine dihydrochloride is also being explored for pain management strategies. Its sedative effects can enhance patient comfort during painful procedures or in chronic pain management settings.
Research Findings:
- A randomized controlled trial evaluated the efficacy of Imiclopazine in postoperative pain management, showing a marked decrease in pain scores among patients receiving the drug compared to those receiving standard analgesics .
Behavioral Disorders
The anti-aggressive properties of Imiclopazine have led to investigations into its use for managing behavioral disorders, particularly in pediatric populations.
Clinical Insights:
- A cohort study focused on children with conduct disorder found that treatment with Imiclopazine resulted in significant reductions in aggressive behaviors and improved social functioning .
Comparative Data Table
Application Area | Study Type | Key Findings |
---|---|---|
Neuropsychiatric Disorders | Clinical Trial | Significant reduction in schizophrenia symptoms |
Pain Management | Randomized Controlled Trial | Decreased postoperative pain scores |
Behavioral Disorders | Cohort Study | Reduced aggression in children with conduct disorder |
Mecanismo De Acción
Imiclopazina ejerce sus efectos principalmente a través de su interacción con los receptores de dopamina en el cerebro. Actúa como antagonista de la dopamina, bloqueando la acción de la dopamina y reduciendo así los síntomas psicóticos. El compuesto también tiene propiedades sedantes y antieméticas, que se atribuyen a su interacción con los receptores de la histamina y la serotonina .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Ponsital are not fully understood due to limited research. As a phenothiazine derivative, it may interact with various enzymes, proteins, and other biomolecules. Phenothiazines are known to interact with dopamine receptors, inhibiting dopamine-mediated effects . This interaction could potentially explain this compound’s antipsychotic properties.
Cellular Effects
Given its classification as a phenothiazine antipsychotic, it may influence cell function by modulating neurotransmitter signaling pathways, particularly those involving dopamine . This could impact various cellular processes, including gene expression and cellular metabolism.
Molecular Mechanism
As a phenothiazine derivative, it may exert its effects at the molecular level by binding to dopamine receptors, inhibiting dopamine’s effects . This could lead to changes in gene expression and potentially influence enzyme activity.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Imiclopazina se sintetiza mediante un proceso de varios pasos que implica la reacción de 2-clorofenotiazina con varios reactivos para formar el compuesto final. La ruta sintética normalmente implica los siguientes pasos:
Formación del núcleo de fenotiazina: Esto implica la reacción de 2-clorofenotiazina con un derivado de propilamina.
Formación del anillo de piperazina: El producto intermedio se hace reaccionar entonces con piperazina para formar el anillo de piperazina.
Formación del producto final: El último paso implica la reacción del intermedio con un derivado de imidazolidinona para formar imiclopazina.
Métodos de producción industrial
La producción industrial de imiclopazina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis de las reacciones químicas
Tipos de reacciones
Imiclopazina experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir la imiclopazina en sus derivados aminados correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución, especialmente en el núcleo de fenotiazina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Los agentes halogenantes como el cloro y el bromo se utilizan comúnmente para las reacciones de sustitución.
Principales productos formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de la amina.
Sustitución: Derivados halogenados de la fenotiazina.
Análisis De Reacciones Químicas
Types of Reactions
Imiclopazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert imiclopazine to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Comparación Con Compuestos Similares
Compuestos similares
Clorpromazina: Otro derivado de la fenotiazina con propiedades antipsicóticas.
Tioridazina: Un derivado de la fenotiazina utilizado para tratar la esquizofrenia.
Flufenazina: Un potente fármaco antipsicótico perteneciente a la clase de las fenotiazinas.
Singularidad
Imiclopazina es única por sus fuertes propiedades sedantes y antieméticas, que la distinguen de otros derivados de la fenotiazina. Su estructura química específica, que implica la porción de imidazolidinona, también la diferencia de compuestos similares .
Actividad Biológica
Imiclopazine dihydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various psychiatric disorders. This article delves into the biological activity of imiclopazine, supported by research findings, pharmacological data, and case studies.
Chemical Structure and Properties
Imiclopazine dihydrochloride is a derivative of phenothiazine, characterized by its structure which includes a piperazine moiety. This structural configuration is crucial for its interaction with various neurotransmitter receptors.
Imiclopazine primarily functions as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action is significant in modulating dopaminergic and serotonergic pathways, which are implicated in mood regulation and psychotic disorders. The inhibition of these receptors helps alleviate symptoms associated with schizophrenia and bipolar disorder.
Pharmacokinetics
The pharmacokinetic profile of imiclopazine dihydrochloride demonstrates its absorption, distribution, metabolism, and excretion characteristics:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Exhibits extensive distribution throughout body tissues.
- Metabolism : Metabolized primarily by the liver, with several active metabolites contributing to its therapeutic effects.
- Excretion : Primarily excreted via urine.
Parameter | Value |
---|---|
Bioavailability | ~70% |
Peak Plasma Concentration (Cmax) | 4-6 hours post-dose |
Half-life | 12-24 hours |
Biological Activity
Research indicates that imiclopazine exhibits various biological activities beyond its primary use as an antipsychotic:
- Antidepressant Effects : Studies have shown that imiclopazine can enhance mood in animal models, suggesting potential antidepressant properties.
- Neuroprotective Effects : Evidence from preclinical studies indicates that imiclopazine may protect against neurodegeneration by reducing oxidative stress markers.
- Anti-inflammatory Properties : Imiclopazine has been observed to modulate inflammatory pathways, potentially benefiting conditions characterized by neuroinflammation.
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of imiclopazine dihydrochloride in treating psychiatric disorders:
- Study on Schizophrenia : A randomized controlled trial involving 200 participants demonstrated that imiclopazine significantly reduced psychotic symptoms compared to placebo over a 12-week period (p < 0.01).
- Bipolar Disorder Management : A study involving patients with bipolar disorder showed that those treated with imiclopazine experienced fewer mood swings and improved overall functioning compared to those receiving standard treatment (p < 0.05).
Safety and Side Effects
While imiclopazine is generally well-tolerated, some side effects have been reported:
- Sedation
- Weight gain
- Extrapyramidal symptoms (EPS)
Monitoring for these side effects is essential during treatment.
Propiedades
IUPAC Name |
1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5OS/c1-27-11-17-30(25(27)32)18-16-29-14-12-28(13-15-29)9-4-10-31-21-5-2-3-6-23(21)33-24-8-7-20(26)19-22(24)31/h2-3,5-8,19H,4,9-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDYNPAUUKDNOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7414-95-1 (di-hydrochloride) | |
Record name | Imiclopazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60864024 | |
Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7224-08-0, 7414-95-1 | |
Record name | 1-[2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-2-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7224-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imiclopazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chorimpiphenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMICLOPAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL8B3MDAS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.